molecular formula C19H22ClN3O2 B2422066 N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide CAS No. 954068-78-1

N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide

Cat. No.: B2422066
CAS No.: 954068-78-1
M. Wt: 359.85
InChI Key: AHDHVAPAYWYUEI-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is a synthetic organic compound characterized by its oxalamide core, which serves as a rigid spacer linking a 4-chlorobenzyl group to a 4-(dimethylamino)phenethyl group. This structural motif is found in compounds investigated for their potential as biochemical probes and for use in medicinal chemistry research. The presence of the chlorobenzyl and dimethylaminophenyl groups suggests potential for significant biological activity. Compounds with analogous oxalamide structures have been synthesized for research applications, with common synthetic routes involving the direct coupling of the respective amines, such as 4-chlorobenzylamine and 4-(dimethylamino)phenethylamine, with oxalyl chloride in a solvent like dichloromethane or THF, often using a base like triethylamine to scavenge acid by-products . The mechanism of action for oxalamide derivatives typically involves interaction with specific biological targets, potentially modulating receptor or enzyme activity. The dimethylamino group may enhance binding affinity to various receptors, while the chlorobenzyl group can influence the compound's lipophilicity . This compound is intended for research purposes only, including as a building block in organic synthesis, a reagent in chemical reactions, or a candidate for investigating cellular processes and protein-ligand interactions . For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-23(2)17-9-5-14(6-10-17)11-12-21-18(24)19(25)22-13-15-3-7-16(20)8-4-15/h3-10H,11-13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDHVAPAYWYUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 4-(dimethylamino)phenethylamine to form an intermediate, which is then reacted with oxalyl chloride to produce the final oxalamide compound. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorobenzyl)-N4,N4-diethyl-1,4-benzenediamine
  • N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide

Uniqueness

N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorobenzyl group and a dimethylamino phenethyl moiety makes it particularly versatile for various applications.

Biological Activity

N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological activities, and relevant research findings.

Molecular Structure:

  • Molecular Formula: C19H22ClN3O2
  • Molecular Weight: 359.8 g/mol
  • CAS Number: 954068-78-1

The synthesis of this compound typically involves a multi-step process. A common method includes the reaction of 4-chlorobenzyl chloride with 4-(dimethylamino)phenethylamine, followed by reaction with oxalyl chloride to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of protein kinases, which play a crucial role in various cellular processes such as proliferation and apoptosis . The exact pathways and targets may vary, but the compound's structural features enable it to bind effectively to these targets, influencing downstream signaling cascades.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related oxalamides can inhibit cancer cell proliferation in various cancer types, including ovarian and breast cancers .

Enzyme Modulation

The compound has been investigated for its ability to modulate enzymatic activity. It has been shown to interact with specific kinases, potentially leading to altered cellular functions such as growth inhibition and apoptosis in cancer cells. This modulation is crucial for developing targeted therapies against malignancies .

Neurotransmitter Interaction

Given the presence of the dimethylamino group, there is potential for interaction with neurotransmitter systems. Compounds with similar structures have been studied for their effects on monoamine transporters, which are critical in regulating neurotransmission and are targets for antidepressant drugs .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Anticancer Studies : In vitro assays demonstrated that related compounds significantly inhibited the growth of cancer cell lines, suggesting potential therapeutic applications in oncology.
  • Kinase Inhibition : Research has indicated that this compound can inhibit specific protein kinases involved in cell signaling pathways, leading to reduced cell viability in tumor models .
  • Neuropharmacology : Studies on analogs have shown their ability to interact with serotonin transporters, indicating potential applications in treating mood disorders .

Comparative Analysis

Property/ActivityThis compoundSimilar Compounds
Molecular Weight359.8 g/molVaries
Antitumor ActivitySignificant inhibition of cancer cell proliferationYes
Kinase ModulationYesYes
Neurotransmitter InteractionPotentially interacts with monoamine transportersYes

Q & A

Q. What are the established synthetic routes for N1-(4-chlorobenzyl)-N2-(4-(dimethylamino)phenethyl)oxalamide, and what intermediates are critical?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions :
  • Step 1 : Preparation of 4-(dimethylamino)phenethylamine via reductive amination of 4-(dimethylamino)benzaldehyde with ethylenediamine under hydrogenation (e.g., Pd/C catalyst) .
  • Step 2 : Coupling with 4-chlorobenzyl isocyanate or oxalyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C).
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
  • Key Intermediates : 4-(dimethylamino)phenethylamine and 4-chlorobenzyl isocyanate are critical for structural integrity.

Q. How is the compound characterized for purity and structural confirmation?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm for chlorobenzyl; δ 2.8 ppm for dimethylamino groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H⁺] = 402.16; observed = 402.15) .
  • HPLC : Purity >95% using C18 columns (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .

Q. What preliminary biological assays are recommended to assess its activity?

  • Methodological Answer :
  • Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains (MIC values <50 µg/mL suggest potency) .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

  • Methodological Answer :
  • Solvent Optimization : Replace dichloromethane with THF for better solubility of intermediates .
  • Temperature Control : Maintain 0–5°C during oxalyl chloride coupling to minimize side reactions (e.g., hydrolysis) .
  • Automation : Use continuous flow reactors for scaled-up production, reducing batch variability and improving yield by 15–20% .

Q. What strategies resolve contradictions in biological activity data across similar oxalamides?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace 4-chlorobenzyl with 4-fluorobenzyl) and correlate with activity trends .
  • Targeted Assays : Use kinase profiling or receptor-binding assays to identify specific molecular targets (e.g., inhibition of HIV entry via CD4-binding site interactions) .
  • Meta-Analysis : Compare datasets from PubChem and peer-reviewed studies to identify outliers caused by assay conditions (e.g., serum interference in cell-based assays) .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

  • Methodological Answer :
  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) to assess individual bioactivity .
  • Molecular Docking : Simulate binding to targets (e.g., cytochrome P450 4F11) to predict stereospecific interactions .
  • In Vivo Pharmacokinetics : Compare enantiomer half-lives in rodent models to optimize lead candidates .

Q. What advanced techniques validate its stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to pH extremes (1–13), heat (40–60°C), and UV light; monitor degradation via LC-MS .
  • Plasma Stability Assay : Incubate with human plasma (37°C, 24h); quantify intact compound using UPLC-QTOF .

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